N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide
Description
N-{[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 1,3-oxazole heterocyclic substituent. The compound’s structure includes a benzenesulfonamide core with dual substitutions: (1) a 2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl methyl group and (2) a 2-methoxyphenyl group. Such sulfonamide derivatives are often explored for their biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties, owing to their ability to interact with protein targets via hydrogen bonding and hydrophobic interactions .
The synthesis of analogous sulfonamide compounds typically involves nucleophilic substitution reactions, where substituted amines react with sulfonyl chlorides under controlled conditions . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP-3 for refinement and visualization, ensuring accurate determination of molecular geometry .
Properties
IUPAC Name |
N-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2O4S/c1-17-21(26-24(31-17)18-9-8-10-19(25)15-18)16-27(22-13-6-7-14-23(22)30-2)32(28,29)20-11-4-3-5-12-20/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCFFREURVDGYKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to influence a variety of biological activities, suggesting that this compound may also have broad-spectrum effects.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. The exact influence of these factors on this compound is currently unknown.
Biological Activity
N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound exhibits the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O4S |
| Molecular Weight | 392.86 g/mol |
| LogP | 4.0811 |
| Polar Surface Area | 67.662 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
The structure includes a sulfonamide group, which is known for its diverse biological activities, including antibacterial and enzyme inhibition properties .
Antibacterial Activity
Research indicates that compounds with similar structural features often exhibit antibacterial properties. For instance, sulfonamides are traditionally recognized for their effectiveness against various bacterial strains. In studies involving synthesized derivatives of sulfonamides, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis . The presence of the oxazole ring may enhance these effects due to its ability to interact with bacterial enzymes.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease and infections caused by urease-producing bacteria. The synthesized compounds demonstrated significant AChE inhibition alongside strong urease inhibitory activity .
Cytotoxicity and Anticancer Potential
Cytotoxicity assays have been performed to assess the compound's selectivity towards cancer cell lines. Compounds structurally related to this compound exhibited selective cytotoxicity towards various cancer cell lines, including Hep3B and A549 . Molecular docking studies suggested that these compounds bind effectively within the active sites of target proteins, which could explain their anticancer activity.
Study on Antibacterial Efficacy
In a study evaluating a series of oxazole derivatives, it was found that those containing the sulfonamide moiety displayed promising antibacterial activity against multiple strains. The study highlighted the importance of structural modifications in enhancing bioactivity .
Enzyme Interaction Studies
Fluorescence measurements were utilized to investigate binding interactions with bovine serum albumin (BSA), revealing that the synthesized compounds could effectively bind to BSA, which is indicative of their potential pharmacokinetic properties . This interaction is crucial for understanding how these compounds might behave in biological systems.
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives, including N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide, have demonstrated significant antimicrobial properties. These compounds inhibit bacterial growth and are being evaluated for their effectiveness against resistant strains. A study highlighted that modifications to the sulfonamide structure can enhance its antibacterial potency, suggesting that this compound may exhibit similar or improved activity compared to existing sulfonamides .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. Sulfonamides are known to inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. Inhibition of TNF-α converting enzyme (TACE) by compounds like this one could be beneficial in managing conditions such as rheumatoid arthritis and other inflammatory disorders .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological profile. Studies have shown that specific modifications to the oxazole ring and the benzenesulfonamide moiety can significantly affect the compound's biological activity. For instance:
| Structural Feature | Modification | Effect on Activity |
|---|---|---|
| Oxazole Substitution | 5-Methyl group | Enhanced potency against bacteria |
| Benzenesulfonamide Core | Variations in aryl group | Altered anti-inflammatory properties |
Synthesis and Evaluation
One notable study synthesized various derivatives of benzenesulfonamides, including the target compound, and evaluated their antimicrobial efficacy through in vitro assays. The results indicated that certain derivatives exhibited superior activity compared to traditional sulfonamides, suggesting a promising avenue for drug development .
Molecular Docking Studies
Computational studies involving molecular docking have been conducted to predict the binding affinity of this compound to target proteins associated with bacterial resistance mechanisms. These studies support the hypothesis that structural modifications can lead to improved interactions with bacterial enzymes, enhancing efficacy against resistant strains .
Comparison with Similar Compounds
Research Findings and Implications
- Limitations : Lack of in vivo data for the target compound necessitates further studies, whereas Analog 1 has validated antimicrobial efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
